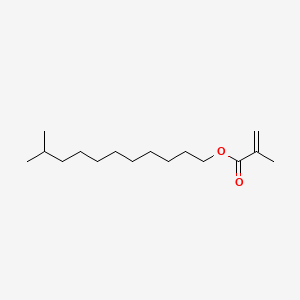

Isododecyl methacrylate

Description

Significance of Isododecyl Methacrylate (B99206) as a Monomer in Polymer Research

Isododecyl methacrylate (IDMA) is a significant monomer in polymer research due to the specific properties conferred by its bulky and hydrophobic isododecyl side chain. Researchers utilize IDMA to tailor the characteristics of polymers, influencing factors like thermal properties, flexibility, and surface energy. Its inclusion in polymer backbones allows for the creation of materials with controlled properties for specific applications.

One area of research involves the synthesis of copolymers where IDMA is combined with other monomers. For instance, IDMA has been copolymerized with methacrylic acid (MAA) via suspension copolymerization to create hydrophilic additives for coatings. researchgate.net By varying the ratio of hydrophilic MAA to hydrophobic IDMA, researchers can fine-tune the properties of the resulting additive. researchgate.net Another study focused on the radiation-initiated copolymerization of IDMA with benzyl (B1604629) methacrylate (BzMA). matec-conferences.orgmatec-conferences.org This method allows for the production of high molecular weight copolymers (over 10⁶ g/mol ) without the need for chemical initiators, which is advantageous for creating pure materials for applications like electrical insulation. matec-conferences.org

Furthermore, research has explored the use of IDMA in environmentally friendly polymerization methods. Emulsion copolymerization of IDMA with β-myrcene, a renewable terpene, has been conducted to synthesize sustainable semi-synthetic rubbers. researchgate.netimpactfactor.org This research highlights the versatility of IDMA in creating bio-based elastomers. The length of the methacrylate's side chain was found to directly affect the polymerization reaction. researchgate.netimpactfactor.org The study of such polymerization kinetics provides valuable data for designing and controlling polymer synthesis.

Below is a table summarizing research findings on the polymerization of this compound with other monomers.

| Co-monomer | Polymerization Method | Key Research Finding | Resulting Polymer Application |

| Benzyl Methacrylate (BzMA) | Radiation-Initiated Polymerization | Achieved high molecular weight (Mw ≈ 1,750,000 g/mol ) and a homogeneous copolymer. matec-conferences.org | Composites, Electrical Insulation matec-conferences.orgmatec-conferences.org |

| β-Myrcene | Emulsion Copolymerization | The length of the methacrylate side chain affects the reaction; produced a rubbery polymer with good thermal stability. researchgate.netimpactfactor.org | Sustainable semi-synthetic rubber researchgate.netimpactfactor.org |

| Methacrylic Acid (MAA) | Suspension Copolymerization | Created hydrophilic additives by combining with the hydrophobic IDMA. researchgate.net | Easy-to-clean coatings researchgate.net |

Scope and Relevance of Poly(this compound) Systems in Advanced Materials Science

The polymer derived from this compound, poly(isodecyl methacrylate) (PIDMA), and its copolymers are relevant in advanced materials science due to their versatile properties which can be tailored for specific, high-performance applications. The chemical structure, featuring a methacrylate backbone with long, branched alkyl side chains, imparts flexibility, hydrophobicity, and durability to the resulting materials. ontosight.ai

In the field of coatings and adhesives, PIDMA is used to enhance water resistance, flexibility, and bonding strength. ontosight.aicovalentchemical.com For example, copolymers of methacrylic acid and isodecyl methacrylate have been developed as additives for water-based binders to create easy-to-clean surfaces. The incorporation of these p(MAA-co-IDMA) additives improves the hydrophilicity of the coating, facilitating the removal of stains. researchgate.net Concrete has also been made water-repellent through the surface polymerization of monomers like isodecyl methacrylate. nih.gov

Research has also identified novel applications for methacrylate polymers in resisting microbial colonization. In a high-throughput screening of various (meth)acrylate polymers, materials containing isodecyl methacrylate were found to resist the attachment of the fungus Candida albicans. nih.gov This discovery points to the potential use of PIDMA-based materials in medical devices or other surfaces where preventing biofilm formation is crucial. nih.gov

Furthermore, the development of advanced polymer structures like high internal phase emulsion polymers (PolyHIPEs) demonstrates the utility of related acrylate (B77674) monomers. By using monomers like isodecyl acrylate (IDA), researchers have synthesized highly porous (90%) and interconnected elastomeric materials. metu.edu.tr These PolyHIPE structures have been successfully evaluated as stationary phases in capillary electrochromatography for separating small molecules, showcasing their potential in advanced separation technologies. metu.edu.tr

The table below details some properties and applications of Poly(this compound) systems.

| Property | Application Area | Specific Use Example |

| Hydrophobicity, Flexibility | Coatings & Sealants | Enhancing water resistance and durability in paints and sealants. ontosight.aicovalentchemical.com |

| Adhesion | Adhesives | Improving the bonding strength of adhesive formulations. ontosight.ai |

| Controlled Hydrophilicity (in copolymers) | Advanced Coatings | Additive in water-based binders to create easy-to-clean surfaces. researchgate.net |

| Fungal Resistance | Biomaterials / Medical Surfaces | Resists attachment of Candida albicans, preventing biofilm formation. nih.gov |

| Elastomeric (in PolyHIPE structure) | Separation Science | Used as a stationary phase for capillary electrochromatography. metu.edu.tr |

Structure

3D Structure

Properties

CAS No. |

51140-43-3 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

10-methylundecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-14(2)12-10-8-6-5-7-9-11-13-18-16(17)15(3)4/h14H,3,5-13H2,1-2,4H3 |

InChI Key |

TUHHNZDBGKJLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Monomer Synthesis and Precursor Methodologies for Isododecyl Methacrylate

Acid-Catalyzed Esterification Routes for Isododecyl Methacrylate (B99206) Synthesis

Acid-catalyzed esterification, a well-established method for producing methacrylate esters, involves the direct reaction of methacrylic acid with isodecyl alcohol in the presence of an acid catalyst. This reversible reaction necessitates the removal of water as it is formed to drive the chemical equilibrium towards the formation of the isododecyl methacrylate ester and maximize the yield.

Commonly employed acid catalysts for this type of reaction include strong mineral acids such as sulfuric acid and organic sulfonic acids like p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to achieve a reasonable reaction rate. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting monomer.

A general representation of the reaction parameters for the acid-catalyzed esterification of methacrylic acid with an alcohol is presented in the table below. While specific conditions for isodecyl methacrylate are not extensively detailed in publicly available literature, this table provides a typical framework for such a synthesis.

| Parameter | Typical Range/Value |

|---|---|

| Reactants | Methacrylic Acid, Isodecyl Alcohol |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 |

| Temperature | 80-120°C |

| Byproduct Removal | Azeotropic distillation of water |

Transesterification Approaches in this compound Production

Transesterification offers an alternative and often preferred route for the synthesis of higher alkyl methacrylates like isodecyl methacrylate. This process involves the reaction of methyl methacrylate with isodecyl alcohol, resulting in the formation of isodecyl methacrylate and methanol (B129727) as a byproduct. Similar to acid-catalyzed esterification, the removal of the lower-boiling alcohol byproduct, in this case methanol, is crucial for driving the reaction to completion.

A variety of catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. For the synthesis of isodecyl methacrylate from methyl methacrylate and an isodecanol (B128192) fraction, lithium-based catalysts have been shown to be effective. For instance, the use of lithium hydroxide (B78521) monohydrate as a catalyst has been documented to achieve high conversion yields. google.com The reaction is often carried out in the presence of an azeotrope-forming compound to facilitate the removal of the methanol byproduct. google.com

The following table summarizes the reaction conditions from a specific example of isodecyl methacrylate synthesis via transesterification. google.com

| Parameter | Value |

|---|---|

| Reactants | Methyl Methacrylate, Isodecanol fraction |

| Catalyst | Lithium hydroxide monohydrate |

| Reaction Time | 4 hours |

| Conversion Yield | 100% |

Optimization of Synthetic Pathways and Precursor Purity Considerations

The optimization of synthetic pathways for isodecyl methacrylate production is centered on maximizing yield, minimizing reaction time, and ensuring the high purity of the final monomer. Key process variables that are often adjusted include temperature, catalyst type and concentration, and the molar ratio of reactants. The efficient removal of byproducts, such as water in esterification or methanol in transesterification, is a critical factor in achieving high conversion rates. google.com

Precursor purity is of paramount importance in both synthetic routes. The presence of water in the reactants can negatively impact the efficiency of both acid-catalyzed esterification and transesterification reactions. In transesterification processes, it is particularly important to ensure the dehydration of the reaction medium, as water can deactivate certain catalysts. google.com Similarly, for direct esterification, the use of methacrylic acid with a low water content is preferable to avoid introducing excess water into the system, which would need to be removed to drive the reaction forward.

The choice of catalyst also plays a significant role in optimizing the synthesis. For transesterification, transition-metal catalysts are often favored as they can operate under nearly neutral conditions, which can be advantageous when working with sensitive functional groups. chempedia.info Furthermore, strategies such as the incremental addition of the catalyst during the reaction have been employed to enhance the efficiency of the transesterification process. google.com The use of polymerization inhibitors is also a standard practice during the synthesis to prevent the premature polymerization of the methacrylate monomer at the elevated temperatures used in the reactions.

Polymerization Mechanisms and Kinetic Studies of Isododecyl Methacrylate

Free-Radical Polymerization of Isododecyl Methacrylate (B99206)

Free-radical polymerization is a widely utilized method for polymerizing vinyl monomers like isododecyl methacrylate. This process typically involves three main stages: initiation, propagation, and termination. The kinetics and mechanism of each stage significantly influence the final polymer properties.

Propagation Kinetics: Rate Coefficients, Temperature Dependence, and Chain Length Effects

The propagation step involves the rapid addition of monomer molecules to the growing polymer radical. The rate of this reaction is determined by the propagation rate coefficient (kp), which is a critical parameter in polymerization kinetics.

Rate Coefficients: The propagation rate coefficients for methacrylates are generally an order of magnitude lower than those for acrylates. epa.gov While specific data for this compound is scarce, studies on similar long-chain methacrylates like dodecyl methacrylate provide insights. The pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique is a standard method for determining kp values. cmu.edu

Chain Length Effects: For many methacrylates, the propagation rate coefficient becomes independent of the polymer chain length after a certain number of monomer units have been added. acs.org This is because the reactivity of the radical at the chain end is no longer significantly influenced by the size of the polymer chain.

Termination Pathways and Their Influence on Polymer Architecture

Termination is the final step in free-radical polymerization, where the growing polymer chains are deactivated. For methacrylates, termination occurs predominantly through disproportionation, with combination being a minor pathway. acs.orgresearchgate.net

Disproportionation: In this process, a hydrogen atom is transferred from one polymer radical to another, resulting in two "dead" polymer chains: one with a saturated end and another with an unsaturated end (a terminal double bond). researchgate.net

Combination: This pathway involves the coupling of two polymer radicals to form a single, longer polymer chain. researchgate.net

The termination mechanism significantly impacts the molecular weight distribution and the architecture of the final polymer. A higher proportion of termination by combination leads to a broader molecular weight distribution. The viscosity of the reaction medium can also influence the termination mechanism. researchgate.net

Chain Transfer Reactions and Molecular Weight Control

Chain transfer is a reaction where the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. Chain transfer reactions are a key method for controlling the molecular weight of the polymer. By adjusting the concentration of a chain transfer agent, the average molecular weight of the resulting poly(this compound) can be controlled.

Controlled/Living Radical Polymerization of this compound

Controlled/living radical polymerization (CRP) techniques offer a significant advantage over conventional free-radical polymerization by providing the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comcmu.edu One such technique that has been applied to this compound is organocatalyzed atom transfer radical polymerization (O-ATRP).

O-ATRP allows for the synthesis of poly(this compound) with molecular weights up to 26.5 kDa and low dispersity (Đ = 1.14–1.49). This method enables precise control over the polymer's molecular weight by adjusting the initiator-to-monomer ratio, reaction temperature, and catalyst loading. The bulky isodecyl group can present steric hindrance, which is a challenge that can be addressed through techniques like sequential polymerization and solvent optimization.

| Feature | Free-Radical Polymerization | Controlled/Living Radical Polymerization (e.g., O-ATRP) |

|---|---|---|

| Molecular Weight Control | Limited, often broad distribution | Precise control, predetermined molecular weights. sigmaaldrich.com |

| Dispersity (Đ) | High (typically > 1.5) | Low (typically < 1.5). |

| Polymer Architecture | Limited to linear or branched polymers | Ability to create complex architectures (e.g., block copolymers, star polymers). sigmaaldrich.com |

| Chain-end Functionality | Limited control | High degree of chain-end functionality. sigmaaldrich.com |

Heterogeneous Polymerization Techniques for this compound Systems

Heterogeneous polymerization, where the polymerization occurs in a system with more than one phase, is a common industrial practice for producing polymers like poly(this compound). Techniques such as emulsion and suspension polymerization are widely used.

Emulsion polymerization is a versatile technique used to produce polymer latexes. In this method, a water-insoluble monomer, such as this compound, is dispersed in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator. impactfactor.org This technique offers advantages like high polymerization rates, high molecular weight polymers, and good heat transfer.

A typical protocol for the emulsion copolymerization of this compound with a comonomer like β-myrcene involves charging a reaction flask with deionized water, a pH regulator like sodium bicarbonate, and a surfactant such as sodium dodecyl sulfate (B86663) (SDS). impactfactor.org The monomers are then added, and the mixture is purged with an inert gas like nitrogen. Polymerization is initiated by adding a water-soluble initiator, for example, ammonium (B1175870) persulfate, and the reaction is allowed to proceed at a controlled temperature, such as 60°C, for a specified duration. impactfactor.org

The role of the surfactant is critical in emulsion polymerization. Surfactants form micelles in the aqueous phase, which serve as the primary loci for particle nucleation. ljast.ly They also stabilize the growing polymer particles and the final latex, preventing coagulation. windows.net The type and concentration of the surfactant can influence particle size, polymerization rate, and latex stability. researchgate.net Both ionic surfactants (e.g., sodium dodecyl sulfate) and non-ionic surfactants are used, sometimes in combination, to improve latex stability and handling properties. ljast.lywindows.net Polymerizable surfactants, or "surfmers," can also be employed; these surfactants participate in the polymerization and become covalently bound to the polymer particles, which can enhance the properties of the final product, such as water resistance. vot.pl

| Material | Function | Typical Amount |

|---|---|---|

| Isodecyl methacrylate | Monomer | Variable (e.g., 50/50 ratio with comonomer) |

| β-Myrcene | Comonomer | Variable (e.g., 50/50 ratio with comonomer) |

| Deionized water | Dispersion Medium | 150 mL |

| Sodium dodecyl sulfate (SDS) | Surfactant (Emulsifier) | 1 g |

| Ammonium persulfate | Initiator | 0.1 g |

| Sodium bicarbonate | pH Regulator | 0.1 g |

Suspension polymerization is another heterogeneous technique used to produce polymer beads or microspheres. In this process, the monomer, or a solution of monomer and initiator, is dispersed as fine droplets in a continuous phase, typically water. A suspending agent is used to prevent the droplets from coalescing.

This compound (IDMA) has been successfully copolymerized with methacrylic acid (MAA) using suspension copolymerization to synthesize hydrophilic additives. researchgate.net In this approach, the hydrophobic IDMA and the hydrophilic MAA are polymerized at different weight ratios to create copolymers with tailored properties. researchgate.net The resulting p(MAA-co-IDMA) can be characterized by various techniques, including Fourier transform infrared spectroscopy and differential scanning calorimetry, to confirm its structure and thermal properties. researchgate.net This method is particularly useful for creating copolymers from monomers with different solubilities.

| Characterization Technique | Information Obtained |

|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of copolymer structure |

| Water Absorption | Assessment of hydrophilic properties |

| Differential Scanning Calorimetry (DSC) | Determination of thermal properties (e.g., glass transition temperature) |

| Dynamic Light Scattering (DLS) | Analysis of particle size |

In emulsion polymerization, the speed and type of agitation can influence the number of particles formed during the seed stage. clarkson.eduresearchgate.net An increase in agitation speed generally leads to a higher number of particles and a more viscous latex. clarkson.edu This is partly because agitation promotes the transfer of components, such as residual oxygen from the reactor headspace into the emulsion, which can affect the particle nucleation step. researchgate.net However, excessive agitation can also lead to shear-induced aggregation and the formation of coagulum, which is undesirable. clarkson.edu Therefore, a balance must be struck to ensure proper mixing and emulsification without compromising latex stability. clarkson.edu The design of the agitator (e.g., Rushton turbine) and its diameter relative to the reactor size are also important factors. clarkson.edu

Temperature is another crucial condition. In the polymerization of methacrylates, an increase in temperature typically leads to an increased polymerization rate but can result in a decrease in the final particle diameter. elsevierpure.com The temperature can also affect the aggregate stability of the polymer suspension, which is influenced by the rate of formation of the interfacial adsorption layer at the beginning of the process. elsevierpure.com

Copolymerization Research of Isododecyl Methacrylate

Statistical Copolymerization of Isododecyl Methacrylate (B99206)

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. The properties of these copolymers are an average of the properties of the constituent homopolymers, weighted by their respective compositions.

The copolymerization of IDMA with other methacrylate monomers allows for the fine-tuning of polymer properties such as glass transition temperature (Tg), solubility, and mechanical strength.

Methacrylic Acid (MAA): Copolymers of IDMA and MAA introduce hydrophilic carboxylic acid groups into the polymer chain. Suspension copolymerization of these monomers at varying weight ratios has been explored for applications such as easy-to-clean coatings. researchgate.net The resulting p(MAA-co-IDMA) additives have been characterized using various techniques, including Fourier transform infrared spectroscopy and differential scanning calorimetry. researchgate.net

Benzyl (B1604629) Methacrylate (BzMA): The copolymerization of IDMA with BzMA has been achieved through radiation-initiated polymerization. matec-conferences.orgmatec-conferences.orgproquest.com This method, using a beam of accelerated electrons, allows for the synthesis of high molecular weight copolymers without the need for chemical initiators. matec-conferences.orgproquest.com Studies have investigated the regularities of the copolymer formation and the conditions required to obtain a homogeneous copolymer. matec-conferences.orgmatec-conferences.org The temperature has been shown to influence the relative reactivity of the monomers, with a sharp increase in the incorporation of IDMA units at higher temperatures (110-120 °C), which is potentially due to a change in the geometry of isodecyl methacrylate. matec-conferences.org The optimal temperature for producing a homogeneous copolymer was determined to be 70 °C. matec-conferences.org

Methyl Methacrylate (MMA): The copolymerization of MMA with long-chain methacrylates like dodecyl methacrylate (DDMA), a monomer structurally similar to IDMA, has been studied using free-radical polymerization initiated by bifunctional peroxides. chem-soc.siresearchgate.net These studies provide insights into the kinetic behavior and the influence of monomer composition on the reaction rate and polymer molecular weight. chem-soc.siresearchgate.net

Isobutyl Methacrylate (iBMA) and Cyclohexyl Methacrylate (CHMA): Copolymers of IDMA, iBMA, and CHMA with the bio-based monomer β-myrcene have been synthesized via emulsion polymerization. impactfactor.orgresearchgate.net This environmentally friendly method utilizes an initiator and an emulsifier to create a stable latex. The length of the side chain of the methacrylate monomers was found to affect the polymerization reaction. impactfactor.orgresearchgate.net

Dodecyl Methacrylate (DDMA): While direct copolymerization studies of IDMA and DDMA are not extensively detailed in the provided results, the copolymerization kinetics of similar systems, such as styrene with DDMA, have been investigated. scispace.comresearchgate.netsrce.hr These studies offer valuable information on reactivity ratios and the properties of the resulting copolymers.

Copolymerizing IDMA with acrylate (B77674) monomers introduces different chemical functionalities and can alter the polymer backbone's flexibility.

Acrylic Acid (AA): Similar to methacrylic acid, copolymerization with acrylic acid can impart hydrophilicity to the resulting polymer. The synthesis of additives for eco-friendly inks has been explored through the solution polymerization of isobornyl methacrylate and acrylic acid. researchgate.net

Isodecyl Acrylate (IDA): A study on porous cell transplantation devices involved coating with a 40% methacrylic acid-co-isodecyl acrylate (MAA-co-IDA) biomaterial. researchgate.net This indicates the potential for copolymerizing methacrylate and acrylate monomers with similar alkyl chain lengths.

The incorporation of diene and other vinyl monomers into IDMA copolymers can introduce unsaturation for further modification or alter the polymer's thermal and mechanical properties.

β-Myrcene: Sustainable copolymers have been synthesized by the emulsion copolymerization of IDMA with β-myrcene, a naturally occurring terpene. impactfactor.orgresearchgate.netresearchgate.net This "green" chemical technique produces a vulcanizable latex that can be used to create semi-synthetic rubber. impactfactor.orgresearchgate.net The optimal conditions for this reaction were found to be 60°C for 20 hours. impactfactor.orgresearchgate.net

Styrene: The free-radical copolymerization of styrene with long-chain alkyl methacrylates like dodecyl methacrylate (DDMA) has been extensively studied. scispace.comresearchgate.netsrce.hr These studies show a tendency toward ideal copolymerization, and the thermal stability of the copolymers increases with higher styrene content. scispace.comresearchgate.net The initial polymerization rate was observed to decrease as the styrene content in the monomer mixture increased. scispace.comsrce.hr

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer. This information helps predict the copolymer composition and sequence distribution.

For the copolymerization of styrene (Sty) with dodecyl methacrylate (DDMA), the reactivity ratios were determined to be r1 = 0.52 (Sty) and r2 = 0.42 (DDMA). researchgate.net In another study involving styrene and octadecyl methacrylate (ODMA), the ratios were r1 = 0.58 (Sty) and r2 = 0.45 (ODMA). researchgate.net These values, being close to each other and less than one, indicate a tendency for the monomers to alternate in the polymer chain, leading to a more random copolymer. scispace.com

In the copolymerization of 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) and benzyl methacrylate (BzMA), the reactivity ratios were calculated using both the Kelen-Tudos and Fineman-Ross methods, with the latter giving r1 = 0.37 and r2 = 0.64. epa.gov

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

|---|---|---|---|---|

| Styrene | Dodecyl Methacrylate | 0.52 | 0.42 | Sty-DDMA |

| Styrene | Octadecyl Methacrylate | 0.58 | 0.45 | Sty-ODMA |

| 2-hydroxy-3-benzophenoxy propyl methacrylate | Benzyl Methacrylate | 0.37 | 0.64 | HBPPMA-BzMA |

Block and Graft Copolymer Architectures Incorporating Isododecyl Methacrylate

Beyond statistical copolymers, more complex architectures like block and graft copolymers can be synthesized to achieve unique properties arising from the microphase separation of immiscible polymer segments.

The synthesis of block and graft copolymers containing IDMA often involves controlled radical polymerization techniques.

Structure-Property Relationships in Complex Copolymer Systems

The incorporation of isodecyl methacrylate (IDMA) into copolymer systems significantly influences the final properties of the material due to its long, branched alkyl side chain. This relationship between the copolymer's molecular structure and its macroscopic properties is a critical area of research. By strategically selecting comonomers to polymerize with IDMA, materials with tailored thermal and mechanical characteristics can be developed.

For instance, the copolymerization of methyl methacrylate (MMA) with various long-chain alkyl methacrylates, including decyl methacrylate (a close analog to isodecyl methacrylate), demonstrates a clear trend: the glass transition temperature (Tg) of the copolymer decreases as the length of the alkyl side chain and the comonomer content increase. researchgate.net This plasticizing effect, imparted by the bulky alkyl group of IDMA, enhances flexibility. Research shows that incorporating alkyl methacrylates into a polymethyl methacrylate (PMMA) backbone leads to a decrease in tensile strength and modulus but a significant increase in the percentage of elongation, thereby improving toughness. researchgate.net

When IDMA is copolymerized with monomers featuring different functionalities, such as the bulky and aromatic benzyl methacrylate (BzMA), the resulting copolymer exhibits unique properties. In one study, a high molecular weight copolymer of IDMA and BzMA was synthesized, and its solution viscosity showed an atypical increase with rising temperature, suggesting a coil-to-chain transition behavior. matec-conferences.org

The choice of comonomer also dictates the thermal stability of the resulting copolymer. For example, in copolymers of styrene with long-chain alkyl methacrylates like dodecyl and octadecyl methacrylate, thermal stability was found to increase with a higher styrene content. researchgate.net This indicates that the more thermally stable polystyrene segments protect the less stable polymethacrylate segments.

Table 1: Influence of Comonomer Structure on Isodecyl Methacrylate Copolymer Properties

| Comonomer | Key Structural Feature | Effect on Copolymer Property | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | Short alkyl chain | Increases toughness and flexibility (elongation); decreases Tg, tensile strength, and modulus. | researchgate.net |

| Benzyl Methacrylate (BzMA) | Bulky, aromatic group | Results in high molecular weight copolymers with atypical viscosity behavior in solution. | matec-conferences.org |

| Styrene | Aromatic ring | Enhances thermal stability of the copolymer as its content increases. | researchgate.net |

Steric and Electronic Effects in this compound Copolymerization

In the radical polymerization of isodecyl methacrylate, both steric and electronic factors associated with the monomer and its comonomer partner play a crucial role in the reaction kinetics and the final polymer structure. The bulky isodecyl group introduces significant steric hindrance, which can affect the rate of polymerization and the stereochemistry (tacticity) of the resulting polymer chain. anu.edu.au Challenges in synthesizing well-defined block copolymers containing IDMA, for instance, can arise from this steric hindrance.

Impact of Bulky Substituents on Copolymerization Behavior

The presence of bulky substituents on both isodecyl methacrylate and its comonomers has a profound impact on copolymerization. Research involving methacrylic acid derivatives with large substituents, such as isodecyl and benzyl groups, has been conducted to understand the formation of homogeneous copolymers. matec-conferences.orgmatec-conferences.org

In the radiation-initiated copolymerization of isodecyl methacrylate (IDMA) and benzyl methacrylate (BzMA), both of which possess bulky side groups, the relative reactivity of the monomers was found to be temperature-dependent. matec-conferences.org At temperatures between 70-90°C, the incorporation of the two monomers was linear. However, at higher temperatures (110-120°C), the incorporation of IDMA units into the polymer chain increased sharply, which was attributed to a potential change in the monomer's geometry at elevated temperatures. matec-conferences.org Despite the steric bulk, this process successfully yielded a homogeneous, high molecular weight copolymer (Mw ≈ 1,750,000 g/mol ). matec-conferences.org

The steric bulk of the monomer's side chain is a key influence on the resulting polymer's tacticity. anu.edu.au While simpler methacrylates tend to form syndiotactic-rich polymers due to steric repulsion, exceptionally bulky monomers can lead to highly isotactic polymers. anu.edu.au This is because very bulky substituents can favor a helical chain conformation, which promotes isotactic propagation. anu.edu.au

Role of Hydrophilicity/Hydrophobicity Balance in Copolymer Design

The pronounced hydrophobic nature of the isodecyl group in IDMA makes it a valuable component for designing copolymers with a specific hydrophilic/hydrophobic balance. This balance is critical for applications where surface properties and interaction with aqueous or oily media are important, such as in coatings and additives. researchgate.netrsc.orgnih.gov

A notable example is the synthesis of additives for "easy-to-clean" coatings by copolymerizing the hydrophobic isodecyl methacrylate (IDMA) with the hydrophilic methacrylic acid (MAA). researchgate.net By varying the weight ratio of MAA to IDMA, additives with different hydrophilic characteristics were created. The study found that incorporating these p(MAA-co-IDMA) additives into a coating formulation imparted superior hydrophilic and self-cleaning properties. researchgate.net The regulation of the hydrophilic-hydrophobic balance in polymers is known to have a significant influence on their adhesion properties and aggregation behavior. rsc.org

The principle is to combine monomers with opposing affinities for water to create amphiphilic structures. rsc.orgnih.gov The hydrophobic IDMA segments and the hydrophilic comonomer segments can be tailored to control properties like water absorption, surface wettability, and the release of active substances. researchgate.netnih.gov

Table 2: Properties of Hydrophilic-Hydrophobic Copolymers

| Copolymer System | Hydrophobic Monomer | Hydrophilic Monomer | Key Property Controlled by Balance | Application |

|---|---|---|---|---|

| p(MAA-co-IDMA) | Isodecyl Methacrylate (IDMA) | Methacrylic Acid (MAA) | Surface hydrophilicity and cleanability | Easy-to-clean coatings |

Influence of Alkyl Side Chain Length on Polymerization and Properties

The length and structure of the alkyl side chain in methacrylate monomers are determining factors for both the polymerization process and the final properties of the copolymer. The isodecyl group of IDMA is a long (C10), branched alkyl chain that significantly influences the polymer's characteristics compared to shorter-chain methacrylates like MMA.

Generally, as the length of the n-alkyl side chain in poly(n-alkyl methacrylate)s increases, the glass transition temperature (Tg) of the polymer decreases substantially. researchgate.netresearchgate.net This is due to the increased mobility and flexibility of the longer side chains, which act as internal plasticizers. researchgate.net For example, the Tg of PMMA is around 105°C, whereas polymers based on IDMA exhibit a much lower Tg. This reduction in Tg is a critical factor in enhancing the flexibility and toughness of materials. researchgate.net

The length of the alkyl side chain also affects polymerization kinetics. In some systems, it has been observed that longer alkyl chains can lead to faster polymerization rates. For instance, in the photopolymerization of hexanediol diacrylate with various monoacrylates, the kinetics with dodecyl acrylate (C12) were significantly faster than with hexyl acrylate (C6). nih.gov Conversely, other studies have reported that the polymerization rate can decrease when the side chain length is increased, suggesting that the specific reaction conditions and comonomer system are important.

In the copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA), which has a long C18 side chain, increasing the GMA content led to an increase in the copolymer's Tg. This was expected, given the higher Tg of the GMA homopolymer compared to the ODA homopolymer. tandfonline.com This demonstrates how copolymerization can be used to modulate the thermal properties between those of the respective homopolymers.

Table 3: Comparison of Alkyl Methacrylate Properties

| Monomer | Alkyl Chain Length | Typical Homopolymer Tg | Effect on Copolymer |

|---|---|---|---|

| Methyl Methacrylate (MMA) | C1 | ~105°C | Provides rigidity and high thermal stability. |

| Butyl Methacrylate (BMA) | C4 | ~20°C | Provides a moderate decrease in Tg and increased flexibility. |

| Isodecyl Methacrylate (IDMA) | C10 (branched) | Low (sub-ambient) | Significantly lowers Tg, enhances flexibility and hydrophobicity. |

| Octadecyl Acrylate (ODA) | C18 | -75 to -60°C | Imparts very low Tg, flexibility, and lipophilic character. |

Characterization Methodologies for Poly Isododecyl Methacrylate and Its Copolymers

Molecular Architecture and Structural Analysis

The analysis of the molecular architecture provides fundamental information about the polymer's size, composition, and the spatial arrangement of its chains.

The determination of molecular weight (MW) and its distribution (MWD) is critical as these parameters significantly influence the polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is a primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn) of polymers. alfa-chemistry.comlcms.cz In the analysis of a copolymer of isodecyl methacrylate (B99206) and benzyl (B1604629) methacrylate, GPC was employed to determine the molecular weight distribution. matec-conferences.org The study found that the synthesized copolymer possessed a high weight-average molecular weight of approximately 1,750,000 g/mol with a polydispersity of 2.89. matec-conferences.org GPC systems are often equipped with multiple detectors, such as a differential refractive index (RI) detector and a viscometer, which allows for the calculation of molecular weights based on hydrodynamic volume using a Universal Calibration approach. lcms.cz

Pulsed-Laser Polymerization Size-Exclusion Chromatography (PLP-SEC) is a powerful method recommended by IUPAC for obtaining reliable propagation rate coefficients (k_p) in free-radical polymerization. researchgate.net This technique involves initiating polymerization with laser pulses at various frequencies and then analyzing the molecular weight distribution of the resulting polymer by SEC. researchgate.netrsc.org The MWD of the polymer formed contains distinct peaks, and the position of the low-molecular-weight edge of these peaks is directly related to the rate of propagation. While specific PLP-SEC studies on isododecyl methacrylate are not detailed, the technique has been extensively applied to other methacrylates like dodecyl methacrylate, providing crucial kinetic data that governs the final molecular architecture of the polymer. researchgate.netnih.gov

| Parameter | Value | Method |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | ~ 1,750,000 g/mol | GPC |

| Polydispersity Index (Mw/Mn) | 2.89 | GPC |

Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and the resulting polymer, as well as for determining copolymer composition.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer. For polymethacrylates, characteristic absorption bands confirm the polymerization process. The disappearance of the C=C stretching vibration band (typically around 1640 cm⁻¹) from the monomer indicates the formation of the polymer. iosrjournals.org In the characterization of copolymers of isodecyl methacrylate and β-myrcene, FTIR spectroscopy was used to confirm the structure. impactfactor.org Similarly, for other long-chain poly(alkyl methacrylate)s, a strong absorption peak corresponding to the ester carbonyl (C=O) stretching vibration is observed around 1720-1730 cm⁻¹, while C-O stretching vibrations appear in the 1140-1270 cm⁻¹ region. iosrjournals.orgijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level.

¹H-NMR: In the analysis of copolymers of isodecyl methacrylate and β-myrcene, ¹H-NMR was used for structural confirmation. impactfactor.org For similar long-chain methacrylates, such as behenyl methacrylate, characteristic signals include a triplet for the terminal methyl group (-CH₃) around 0.88-0.93 ppm, a multiplet for the numerous methylene (B1212753) protons (-CH₂-) of the long alkyl chain around 1.22-1.44 ppm, and a triplet for the oxymethylene protons (-COOCH₂-) around 4.13-4.20 ppm. whiterose.ac.uk The protons of the vinyl group in the monomer, which disappear upon polymerization, are typically seen at 5.57 and 6.12 ppm. whiterose.ac.uk

¹³C-NMR: This technique is used to identify the different carbon environments in the polymer. In a study of a copolymer of isodecyl methacrylate and benzyl methacrylate, ¹³C-NMR spectroscopy was utilized to determine the ratio of the monomer units within the copolymer chain. matec-conferences.org This analysis revealed that at polymerization temperatures between 70-90 °C, the change in the ratio of the units was linear, but a sharp increase in the content of isodecyl methacrylate units was observed at higher temperatures (110-120 °C). matec-conferences.org

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| H₂C=CH₃- (trans) | 6.12 |

| H₂C=CH₃- (cis) | 5.57 |

| -COOCH₂- | 4.13 - 4.20 |

| HHC=CH₃COO- | 1.97 |

| -COOCH₂CH₂- | 1.64 - 1.74 |

| -(CH₂)₁₉- | 1.22 - 1.44 |

| -CH₃ | 0.88 - 0.93 |

For copolymers, it is crucial to assess the uniformity of the chemical composition across all polymer chains. Chemical heterogeneity can significantly affect the material's properties. researchgate.net

The Fractional Deposition Method , also known as fractional precipitation, is a classical technique used to evaluate copolymer homogeneity. matec-conferences.org This method involves dissolving the copolymer in a suitable solvent and then gradually adding a non-solvent to precipitate the polymer in fractions. matec-conferences.org Each fraction is then collected and analyzed separately.

The conformation of a polymer chain describes the spatial arrangement of its atoms and is influenced by factors such as the size and nature of the side groups. For poly(n-alkyl methacrylate)s, chain flexibility generally decreases as the length of the alkyl side chain increases, due to increased hindrances to rotation about the backbone bonds. osti.gov

Studies on various polymethacrylates have shown that they can undergo conformational transitions over specific temperature ranges. rsc.org These transitions are evidenced by sharp changes in properties like unperturbed dimensions and partial specific volume. rsc.org The bulky, branched nature of the isododecyl side group in PIDMA is expected to significantly influence its conformational properties. Compared to linear n-alkyl side chains, the isododecyl group would likely impose greater steric hindrance, affecting the chain's flexibility and solution properties. The effect of side groups on the conformational properties of poly(alkyl acrylate)s has been shown to be significant and cannot be neglected. researchgate.net

Rheological Behavior and Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For polymers, it provides insight into their behavior in both solution and melt states, which is critical for processing and application.

Dilute solution viscometry is a fundamental technique used to characterize the hydrodynamic volume of a polymer in solution, which is related to its molecular weight and conformation. polyanalytik.com The intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. anton-paar.com It is determined by measuring the flow times of the pure solvent and several dilute polymer solutions of known concentrations using a capillary viscometer, often an Ubbelohde type. lsu.edudergipark.org.tr

The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) by the Mark-Houwink-Sakurada equation: [η] = K(Mv)ª. polyanalytik.comdergipark.org.tr The constants K and 'a' are specific to a given polymer-solvent-temperature system and provide information about the polymer's conformation; for instance, 'a' values typically range from 0.5 for a polymer in a theta solvent to 0.8 for a flexible chain in a good solvent. osti.gov

For a copolymer of isodecyl methacrylate and benzyl methacrylate, the dynamic viscosity of its solutions in ethyl acetate (B1210297) was studied at temperatures from 25 to 65 °C. matec-conferences.org An interesting behavior was observed where the viscosity of the copolymer solution increased with an increase in temperature. matec-conferences.orgmatec-conferences.org This phenomenon is often seen in polymer solutions where higher temperatures lead to better solvent-polymer interactions, causing the polymer coils to expand. This expansion increases their hydrodynamic volume, resulting in a higher solution viscosity. ijcce.ac.ir

Shear-Dependent Rheological Responses of Poly(this compound) Formulations (e.g., Pseudo-Plastic Behavior)

Solutions containing poly(alkyl methacrylates), such as poly(this compound), commonly exhibit non-Newtonian fluid behavior, specifically pseudo-plasticity, also known as shear-thinning. ijcce.ac.ir This behavior is characterized by a decrease in the viscosity of the formulation as the applied shear rate increases. ijcce.ac.ir In a static or low-shear environment, the long-chain polymer molecules are randomly coiled and entangled, contributing to a higher initial viscosity.

When a mechanical shear force is applied, these randomly oriented polymer chains begin to disentangle and align themselves in the direction of the flow. This reorientation reduces the internal resistance to flow, resulting in a measurable decrease in viscosity. ijcce.ac.ir For instance, in lubrication applications, oil-polymer solutions containing methacrylate copolymers have demonstrated this pseudo-plastic behavior at shear rates up to 9000 s⁻¹ at 40°C. ijcce.ac.ir This shear-thinning property is a critical performance characteristic in many industrial applications where viscosity needs to vary with the rate of movement or processing speed.

Correlation of Molecular Structure with Rheological Performance

The rheological performance of poly(this compound) and its copolymers is intrinsically linked to their molecular structure. Key structural parameters that dictate rheological responses include molecular weight, copolymer composition, and polymer architecture. ijcce.ac.irumons.ac.be

Molecular Weight: A primary factor influencing viscosity is the polymer's molecular weight. An increase in the molecular weight of poly(alkyl methacrylates) generally leads to a more significant thickening effect and an improvement in properties like the viscosity index in lubricant formulations. ijcce.ac.ir For triblock copolymers, such as those containing poly(methyl methacrylate) blocks, the molecular weight of each block dictates the relaxation processes of the polymer chains, which in turn affects the material's viscoelastic properties and service temperature. umons.ac.be For example, the relaxation of shorter polymer blocks out of hard microdomains followed by the diffusion of the entire chain through the matrix is a molecular weight-dependent process that defines the rheological profile. umons.ac.be

Copolymer Composition: The incorporation of different comonomers into the polymer chain allows for the fine-tuning of rheological properties. Studies on copolymers of octadecyl methacrylate with methyl methacrylate (MMA) and butyl methacrylate (BMA) show that increasing the percentage of MMA and BMA leads to an increase in the copolymer's molecular weight and a corresponding enhancement of the viscosity index. ijcce.ac.ir Similarly, for copolymers of isodecyl methacrylate and benzyl methacrylate, a direct correlation between temperature and the viscosity of the solution has been observed. matec-conferences.org

Thermal Stability Investigations of Poly(this compound) Systems

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.govnih.gov For polymethacrylates, TGA reveals the onset temperature of degradation and the profile of mass loss over a specific temperature range.

The thermal degradation of polymethacrylates like poly(methyl methacrylate) (PMMA) often occurs in distinct stages. The initial, lower-temperature mass loss can be attributed to the rupture of weak head-to-head linkages in the polymer chain and the degradation of any residual additives. researchgate.net The main degradation phase, occurring at higher temperatures, typically involves the decomposition of the polymer into its constituent monomers. scispace.com The stability of the polymer is influenced by factors such as molecular weight, the presence of additives or photoinitiators, and the chemical structure of the ester group. For instance, the presence of certain organic photoinitiators can accelerate the thermal degradation of non-irradiated PMMA films due to the generation of free radicals from the additives' thermolysis. researchgate.net TGA provides critical data for determining the processing window and maximum service temperature for polymeric materials. nih.gov

Differential Scanning Calorimetry (DSC) in Polymerization Process Monitoring

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to monitor the kinetics of polymerization reactions by measuring the heat flow associated with the process. nsf.govhu-berlin.de The free-radical polymerization of methacrylate monomers is an exothermic process, and the heat released is directly proportional to the degree of monomer conversion. unesp.br

By conducting the polymerization of this compound within a DSC instrument, one can obtain real-time data on the reaction rate as a function of temperature and time. nsf.gov Isothermal DSC experiments on the closely related dodecyl methacrylate have shown that the polymerization rate increases with temperature. nsf.govresearchgate.net DSC curves can reveal characteristic features of the polymerization process, such as induction times and the autoacceleration effect (gel effect), where the reaction rate increases significantly at a certain conversion level. researchgate.net Furthermore, DSC can be used to determine the total energy released during the reaction, which allows for the calculation of the final degree of conversion. unesp.br This technique is invaluable for studying the influence of initiators, temperature, and other reaction conditions on the polymerization of methacrylate monomers. nsf.govresearchgate.net

Morphological and Microstructural Characterization

Electron Microscopy (e.g., Scanning Electron Microscopy, High-Resolution Transmission Electron Microscopy) of Polymeric Structures

Electron microscopy techniques are essential for visualizing the morphology and microstructure of polymeric materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the study of materials containing poly(this compound), SEM has been employed to characterize composites. For example, in composites made from a copolymer of isodecyl methacrylate and benzyl methacrylate filled with tungsten particles, SEM combined with an X-ray fluorescence analyzer was used to confirm the uniform distribution of the filler within the polymer matrix. matec-conferences.org SEM is also used to examine the morphology of cryogenically fractured polymer samples, revealing details about the bulk structure and phase dispersion, as demonstrated in studies of poly(dodecyl methacrylate). conicet.gov.ar

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of internal structures and nanoparticles. For amphiphilic star copolymers containing methacrylate blocks, TEM is used to visualize the size and shape of nanoparticles and aggregates formed in solution, providing insights into their association behavior. cuni.cz These direct imaging techniques are crucial for correlating the material's microstructure with its macroscopic properties.

Dynamic Light Scattering (DLS) for Particle Size and Colloidal Stability

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution of submicron particles and molecules in a liquid suspension. usp.orgnih.gov The methodology is founded on the principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent. nih.gov When a laser beam illuminates these particles, the light they scatter fluctuates in intensity over time. usp.org DLS instruments detect and analyze these rapid fluctuations. usp.org

The speed of the Brownian motion is directly related to the particle size through the Stokes-Einstein equation; smaller particles move more quickly and cause faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. usp.orgnih.gov By processing the signal with a digital correlator, an autocorrelation function is generated, from which the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (d.H), which represents the diameter of a sphere that has the same diffusion coefficient as the particle being measured, is then determined using the Stokes-Einstein equation. usp.org

In the context of poly(this compound) and its copolymers, DLS is a critical tool for characterizing the size of polymer coils or colloidal particles in a solution or dispersion. This information is vital for understanding the colloidal stability of the system. A narrow particle size distribution, indicated by a low Polydispersity Index (PDI), generally signifies a more stable and uniform system. Conversely, an increase in particle size or a broadening of the distribution over time can indicate particle aggregation, a precursor to colloidal instability and potential phase separation or precipitation. ssau.ru

Research on methacrylate-based copolymers has utilized DLS to investigate the influence of copolymer composition and molecular weight on the hydrodynamic volume of the polymer particles in oil. ijcce.ac.ir Studies have shown that the particle size, as measured by DLS, increases with the incorporation of comonomers like methyl methacrylate (MMA) and butyl methacrylate (BMA) into the polymer structure. ijcce.ac.ir This increase in hydrodynamic volume is a key factor in the performance of these polymers in applications such as viscosity index improvers. ijcce.ac.ir The stability of these dispersions is crucial, and DLS provides a rapid method to monitor for any changes in particle size that might suggest instability. ssau.ru

Table 1: Illustrative DLS Data for Methacrylate Copolymers in Base Oil

This table is representative of typical DLS results for methacrylate copolymers and is based on findings that show an increase in particle size with the addition of certain comonomers. ijcce.ac.ir

| Copolymer Composition (Molar Ratio) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

| Poly(this compound) Homopolymer | 150 | 0.15 | Relatively small, uniform particles. |

| IDMA : MMA (75:25) | 210 | 0.18 | Increased particle size with MMA incorporation. |

| IDMA : BMA (75:25) | 235 | 0.20 | Increased particle size with BMA incorporation. |

| IDMA : BMA (50:50) | 350 | 0.25 | Significant increase in hydrodynamic volume with higher BMA content, indicating larger polymer coils. |

X-ray Diffraction (XRD) for Crystalline Domain Analysis

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of materials. It is particularly useful for distinguishing between crystalline and amorphous states. niscpr.res.in The method works by directing X-rays onto a sample and measuring the scattering angles and intensities of the diffracted beams. Crystalline materials, which possess long-range, ordered atomic arrangements, produce sharp, intense diffraction peaks at specific angles (2θ). niscpr.res.inmalvernpanalytical.com In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo in their diffraction patterns. niscpr.res.in

For polymers like poly(this compound), the structure is often semi-crystalline, containing both ordered crystalline domains and disordered amorphous regions. icdd.com The long, flexible isododecyl side chains have the potential to pack into ordered, lamellar structures, giving rise to crystallinity, while the main polymer backbone often contributes to the amorphous phase. The XRD pattern of such a semi-crystalline polymer is typically a superposition of sharp crystalline peaks on top of a broad amorphous halo. niscpr.res.in

Analysis of the XRD pattern provides several key pieces of information:

Degree of Crystallinity: By deconvoluting the diffraction pattern and calculating the relative areas of the crystalline peaks and the amorphous halo, the percentage of crystallinity in the polymer can be estimated. niscpr.res.in This parameter significantly influences the mechanical and thermal properties of the material.

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, a relationship described by the Scherrer equation.

Interplanar Spacing (d-spacing): The positions of the diffraction peaks (2θ angles) can be used with Bragg's Law to calculate the d-spacing, which is the distance between parallel planes of atoms in the crystal lattice. icdd.com This provides insight into how the polymer chains are packed.

While specific XRD data for poly(this compound) is not widely published, analysis of similar long-chain poly(alkyl methacrylates) and other methacrylate polymers like poly(methyl methacrylate) (PMMA) shows they can exhibit both amorphous and crystalline characteristics. researchgate.netresearchgate.net For poly(this compound), one would expect to observe a broad amorphous halo originating from the atactic polymer backbone and potentially one or more sharper peaks corresponding to the ordered packing of the C12 alkyl side chains. The thermal history and processing of the polymer sample would significantly influence the degree of crystallinity observed in the XRD pattern. niscpr.res.in

Table 2: Representative XRD Data Interpretation for a Semi-Crystalline Polymer

This table illustrates the type of data obtained from an XRD analysis of a semi-crystalline polymer and its interpretation.

| Peak Position (2θ) | d-spacing (Å) | Peak Intensity | Peak Width (FWHM) | Interpretation |

| ~19.5° | ~4.55 | Broad | High | Amorphous halo from the disordered polymer backbone. |

| 21.2° | 4.19 | Sharp | Low | Crystalline peak indicating ordered packing of alkyl side chains. |

| 23.5° | 3.78 | Sharp | Low | A second-order diffraction peak from the side-chain crystalline domains. |

Advanced Academic Research Applications of Isododecyl Methacrylate Based Polymeric Systems

Polymeric Coatings Science and Engineering

The incorporation of isododecyl methacrylate (B99206) into polymer backbones allows for the precise tuning of coating properties. Its bulky, hydrophobic side chain is instrumental in controlling surface energy, adhesion, and resistance to environmental factors, making it a subject of research for various high-performance coating applications.

Development of Functional Surface Coatings and Films (e.g., Easy-to-Clean, Anti-Fouling)

The long alkyl chain of isododecyl methacrylate is a key structural feature in the design of functional coatings with low surface energy. These surfaces exhibit repellent properties, which are foundational to the development of easy-to-clean and anti-fouling films. Research has identified isodecyl methacrylate as a reagent for creating coatings with inherent repellency and lubricity. alfa-chemistry.com Copolymers containing isodecyl acrylate (B77674), a structurally similar monomer, have been investigated for their ability to modify surface properties.

In the field of marine applications, where biofouling is a significant challenge, acrylate-based resins are explored for their potential in anti-fouling formulations. mdpi.com The principle relies on creating surfaces that resist the adhesion of marine organisms. mdpi.commdpi.com While many advanced anti-fouling systems utilize co-polymers with biocidal functional groups or zwitterionic compounds, the fundamental contribution of hydrophobic monomers like IDMA is to reduce the initial adhesion of fouling agents. mdpi.comnih.govnih.gov The low surface energy imparted by the isododecyl group helps in minimizing the contact area and adhesion strength of proteins, bacteria, and larger organisms, a mechanism central to fouling-release coatings. mdpi.com

UV-Curable and Radiation-Initiated Coating Formulations

This compound is suitable for polymerization initiated by ultraviolet (UV) light or high-energy radiation, such as electron beams. matec-conferences.org These methods offer advantages over traditional thermal initiation, including rapid curing at ambient temperatures and the ability to produce high-molecular-weight polymers without the need for chemical initiators or inhibitors. matec-conferences.orgproquest.com

A notable area of research involves the radiation-initiated copolymerization of isodecyl methacrylate (IDMA) with other monomers, such as benzyl (B1604629) methacrylate (BzMA). matec-conferences.orgmatec-conferences.org In these studies, monomer mixtures are treated with a beam of accelerated electrons to initiate the polymerization process. matec-conferences.orgproquest.com This technique has been used to synthesize high molecular weight copolymers (exceeding 10⁶ g/mol ) with specific thermal and mechanical properties. matec-conferences.org The process parameters are critical in controlling the reaction kinetics and the final properties of the polymer. matec-conferences.orgichtj.waw.pl

| Parameter | Value |

|---|---|

| Initiation Method | Accelerated Electron Beam |

| Accelerator | ILU-6 Accelerator |

| Electron Energy | 2.4 MeV |

| Pulse Beam Current | 320 mA |

| Pulse Duration | 0.6 ms |

| Pulse Repetition Rate | 2.5 Hz |

| Absorbed Dose | 20 NGy (J/g) |

The resulting IDMA-containing copolymers can be formulated into coatings that are cured using radiation, a technique that is efficient and allows for the creation of solvent-free formulations. proquest.comichtj.waw.pl This approach is particularly relevant for producing specialized coatings and composites where precise control over polymerization is required. proquest.com

Adhesion Enhancement Mechanisms in Coating and Ink Systems

The molecular structure of this compound contributes to its role in enhancing adhesion in coatings and inks. parchem.comcovalentchemical.com The methacrylate group is capable of strong covalent bonding within the polymer matrix and can participate in interactions with various substrates. Concurrently, the long, flexible isodecyl group can improve the wetting of substrates and promote physical entanglement at the coating-substrate interface, thereby enhancing mechanical adhesion. Isodecyl methacrylate is specifically noted for its use in formulating adhesion promotion coatings. alfa-chemistry.com

Research into composite materials has provided quantitative data on the adhesion performance of IDMA-based systems. For instance, a composite coating based on a radiation-polymerized copolymer of isodecyl methacrylate and benzyl methacrylate, filled with tungsten particles, exhibited significant adhesion. matec-conferences.org The peel adhesion of this composite coating to a surface was measured, demonstrating the effectiveness of the polymer matrix in binding the filler and adhering to the substrate. matec-conferences.org

| Composite System | Adhesion Metric | Measured Value |

|---|---|---|

| Radiation-polymerized IDMA-BzMA copolymer with >30% tungsten volume fraction | Peel Adhesion | 1 ± 0.3 x 10⁻¹ MPa |

The balance between the polar methacrylate functionality and the nonpolar alkyl side chain allows these polymers to be effective in a range of formulations, including paint resins and sealants. parchem.comcovalentchemical.com

Research into Water-Repellent and Waterproofing Material Science

The pronounced hydrophobicity of the isodecyl group makes IDMA an excellent candidate for research into water-repellent and waterproofing materials. Polymers containing isodecyl methacrylate can form robust, low-permeability films that act as effective barriers to water ingress. alphateqwaterproofing.com

A specific application that has been identified in the literature is the treatment of concrete surfaces to render them water-repellent. nih.gov The polymerization of vinyl monomers, including isodecyl methacrylate, directly on concrete has been proposed as a practical treatment for structures like highway bridge decks. nih.gov When the liquid monomer is applied to the concrete and subsequently polymerized, it forms a continuous polymer film that seals the pores of the substrate. This creates a durable, waterproof layer that protects the underlying structure from water damage. alphateqwaterproofing.com The mechanism relies on the formation of a tight, interconnected matrix of polymer chains that is inherently resistant to water penetration due to the hydrophobic nature of the isodecyl side chains. alphateqwaterproofing.comnih.gov This research aligns with broader efforts to develop more durable and weather-resistant construction materials. researchgate.net

Polymer Modifiers and Composite Materials Research

In addition to forming the primary binder in coatings, isodecyl methacrylate is investigated as a monomer for synthesizing polymer modifiers and matrices for composite materials. Its ability to influence the mechanical and thermal properties of polymers makes it a versatile building block in materials research.

Role in Enhancing Mechanical Performance of Polymer Blends and Composites

This compound can be copolymerized to create materials that serve as the matrix for advanced composites. The use of radiation initiation to synthesize high-molecular-weight IDMA copolymers has been shown to produce polymers that are particularly effective for creating highly filled composites. proquest.commatec-conferences.org These polymers enable the incorporation of a higher volume fraction of filler particles compared to composites based on polymers obtained through traditional methods. proquest.com

An example is the development of an electrical insulating composite using a copolymer of isodecyl methacrylate and benzyl methacrylate filled with tungsten. matec-conferences.org The properties of the IDMA-containing copolymer matrix facilitate the gradual introduction of filler particles, resulting in composites with high calculated densities. matec-conferences.org The bulky isodecyl group can influence the polymer chain packing and flexibility, potentially improving toughness and modifying the viscoelastic response of the final composite material. While studies on polymer blends often focus on components like poly(methyl methacrylate) (PMMA) to enhance properties such as elastic modulus and tensile strength, the use of IDMA introduces a way to internally plasticize the matrix, which could improve impact resistance. mdpi.commdpi.com

| Property | Details/Value |

|---|---|

| Filler Material | Tungsten |

| Achieved Filler Density Range | 3 to 6.8 g/cm³ |

| Peel Adhesion (with >30% tungsten) | 1 ± 0.3 x 10⁻¹ MPa |

The research indicates that the unique properties of isodecyl methacrylate-based polymers, such as their anomalous viscosity-temperature dependence, can be leveraged to create novel processing methods for high-density composite materials. matec-conferences.org

Studies on Electrical Insulating Polymer Composites

Research into advanced materials has identified the potential of isodecyl methacrylate (IDMA) in the formulation of high-performance electrical insulating composites. A notable study focused on the development of a composite material with maximum density by combining a copolymer of isodecyl methacrylate and benzyl methacrylate (BzMA) with tungsten (W) particles. metu.edu.trresearchgate.net The polymerization of the BzMA and IDMA monomers was initiated using a beam of accelerated electrons, a method of radiation initiation that avoids the need for chemical initiators and inhibitors which can often impair the optical and electronic properties of the final polymer. researchgate.netmatec-conferences.orgmatec-conferences.org

The investigation demonstrated that to achieve highly filled compositions, a method involving alternating heating and cooling cycles with the gradual introduction of the tungsten filler was most effective. metu.edu.trresearchgate.net This process allowed for the creation of tungsten composites with calculated densities ranging from 3 to 6.8 g/cm³. metu.edu.trresearchgate.net A critical finding of this research was the absence of percolation conductivity in the coatings, even with high volume fractions of tungsten. metu.edu.trresearchgate.net This indicates that the insulating properties of the polymeric matrix were maintained, preventing the formation of a continuous conductive pathway through the composite.

Furthermore, the study measured the mechanical adhesion of the composite coating to a surface. The peel adhesion was determined to be 1 ± 0.3·10⁻¹ MPa for composites with a tungsten volume fraction exceeding 30%. metu.edu.trresearchgate.net This demonstrates a significant level of adhesion, which is crucial for the practical application of insulating coatings.

| Property | Value | Condition |

|---|---|---|

| Calculated Density | 3 to 6.8 g/cm³ | N/A |

| Percolation Conductivity | Absent | N/A |

| Peel Adhesion | 1 ± 0.3·10⁻¹ MPa | Volume fraction of tungsten > 30% |

High Internal Phase Emulsion Polymers (PolyHIPEs) for Porous Materials and Separation Media

Isodecyl methacrylate and its acrylate counterpart, isodecyl acrylate (IDA), are utilized in the synthesis of High Internal Phase Emulsion Polymers (PolyHIPEs), which are highly porous materials with interconnected open-cell structures. metu.edu.trtandfonline.com These materials are created by polymerizing the continuous phase of a high internal phase emulsion (HIPE), where the internal phase (typically water) constitutes a very high volume fraction (often over 74%). metu.edu.trtandfonline.com This templating process results in a monolithic polymer with a unique porous architecture, making it suitable for applications such as separation media, catalytic supports, and scaffolds for tissue engineering. metu.edu.trtandfonline.com

Research has explored the development of acrylic-based PolyHIPE structures with tailored mechanical properties. In one study, porous polymers with 90% porosity were synthesized using monomers such as isodecyl acrylate (IDA), stearyl acrylate (SA), and isobornyl methacrylate (IBMA). metu.edu.trtandfonline.com The choice of monomer composition was found to be critical in determining the mechanical characteristics of the resulting PolyHIPE.

Specifically, it was demonstrated that by copolymerizing isodecyl acrylate with stearyl acrylate, it was possible to produce elastomeric PolyHIPEs. metu.edu.trtandfonline.com These materials exhibited a high ability to recover their shape after the removal of an applied stress. metu.edu.trtandfonline.com In contrast, PolyHIPEs based on isobornyl methacrylate were found to be brittle, displaying higher Young's modulus and compression strength compared to conventional styrene-based PolyHIPEs at the same level of porosity. metu.edu.trtandfonline.com This ability to tune the mechanical properties from brittle to elastomeric simply by altering the monomer composition, without changing the fundamental interconnected cellular structure, highlights the versatility of using long-chain acrylates and methacrylates like isodecyl acrylate in the design of advanced porous materials. metu.edu.trtandfonline.com

| Monomer Composition | Resulting PolyHIPE Characteristic | Key Mechanical Property |

|---|---|---|

| Isodecyl Acrylate (IDA) and Stearyl Acrylate (SA) | Elastomeric | High recovery after stress removal |

| Isobornyl Methacrylate (IBMA) | Brittle | Higher Young's modulus and compression strength |

Rheology Modification in Advanced Material Formulations

Viscosity Index Improvement in Lubricant Compositions

Polymers derived from isodecyl methacrylate are part of the broader class of polymethacrylates (PMAs), which are widely researched and commercially used as viscosity index improvers (VIIs) in lubricant compositions. epa.gov The primary function of a VII is to reduce the extent to which the viscosity of a lubricant changes with temperature. whiterose.ac.uk An ideal VII provides increased viscosity at higher temperatures while contributing minimally to viscosity at lower temperatures, thus ensuring stable lubricant performance across a wide operational range. epa.gov

The effectiveness of PMA-based VIIs is closely related to the structure of the alkyl side chains of the methacrylate monomers. epa.gov Typically, a methacrylate VII is a linear polymer constructed from different classes of hydrocarbon side chains. epa.gov Long-chain alkyl methacrylates, such as isodecyl methacrylate, are crucial for providing solubility in hydrocarbon-based oils and for interacting with wax crystals at low temperatures to also function as pour point depressants. epa.gov

The mechanism by which these polymers work involves the change in their coil size in solution with temperature. whiterose.ac.uk At low temperatures, the polymer molecules are in a coiled, compact state, having a minimal effect on the oil's viscosity. whiterose.ac.uk As the temperature increases, the polymer chains uncoil and expand, leading to an increase in viscosity that counteracts the natural tendency of the base oil to thin out. whiterose.ac.uk Research has shown that the effectiveness of these additives increases with both the molecular weight of the copolymer and the length of the alkyl side chain. rsc.org

Research on Drag Reduction Phenomena in Fluid Mechanics

Poly(isodecyl methacrylate) has been investigated for its properties as a drag-reducing agent in fluid mechanics. tandfonline.com The phenomenon of drag reduction involves the addition of small amounts of a high-molecular-weight polymer to a fluid, which can significantly decrease the frictional drag in turbulent flow. tandfonline.com This effect is of great interest in applications where fluid transport efficiency is critical, such as in pipelines.

A study focusing on various poly(dodecyl methacrylate)s, which are structurally similar to poly(isodecyl methacrylate), explored their drag-reducing properties. tandfonline.com The research found that the drag-reducing behavior of these polymers is strongly dependent on their molecular weight; increasing the molecular weight led to an increase in drag reduction for a given polymer concentration. tandfonline.com The study also highlighted that some of these polymers were superior to commercially available polyisobutylene (B167198) as drag reducers, particularly in terms of their shear stability. tandfonline.com

In the context of poly(isodecyl methacrylate) specifically, research has been conducted to study its drag reduction capabilities in various hydrocarbon solvents. tandfonline.com The measurement of drag reduction is typically performed by pumping a solution of the polymer through a pipe and recording the pressure drop across it. tandfonline.com A lower pressure drop for the polymer solution compared to the pure solvent indicates effective drag reduction.

Bio-Interfacing Polymeric Systems Research

Materials Development for Tissue Engineering Applications

In the field of tissue engineering, materials that can promote healing and integration with host tissue are of paramount importance. Research has shown that copolymers incorporating long-chain alkyl acrylates, such as isodecyl acrylate, can elicit favorable biological responses. A study focused on a copolymer of methacrylic acid and isodecyl acrylate (MAA-co-IDA) demonstrated its potential as a biomaterial that promotes a vascular response without the need for additional biological agents like growth factors. researchgate.net